![molecular formula C16H12BrNO2S B5965832 6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid](/img/structure/B5965832.png)
6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid
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Overview
Description
6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Mechanism of Action
The mechanism of action of 6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid is not fully understood. However, studies have suggested that this compound may exert its cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspase enzymes. Additionally, the antimicrobial activity of this compound is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce DNA damage and inhibit DNA replication in cancer cells. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid in lab experiments is its potent cytotoxicity against cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has shown promising results in inhibiting the growth of various bacteria and fungi, making it a potential candidate for antimicrobial therapy. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid. One potential direction is to investigate the potential use of this compound in combination with other anticancer drugs to enhance its cytotoxic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in other research applications such as anti-inflammatory therapy. Furthermore, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research.
Synthesis Methods
The synthesis of 6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid involves the reaction of 2-acetyl-5-ethylthiophene with 2-amino-4-bromoquinoline-3-carboxylic acid in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid has shown potential use in various scientific research applications such as cancer treatment, antimicrobial activity, and anti-inflammatory effects. Studies have shown that this compound exhibits potent cytotoxicity against cancer cells, particularly breast cancer cells. Additionally, this compound has shown promising results in inhibiting the growth of various bacteria and fungi, making it a potential candidate for antimicrobial therapy. Furthermore, the anti-inflammatory effects of this compound have been shown to alleviate symptoms of inflammation in various animal models.
properties
IUPAC Name |
6-bromo-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c1-2-10-4-6-15(21-10)14-8-12(16(19)20)11-7-9(17)3-5-13(11)18-14/h3-8H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWYXXPCCMWWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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